2,3-Dimethoxy-1,4-benzoquinone
Overview
Description
2,3-Dimethoxy-1,4-benzoquinone is a quinone derivative characterized by two methoxy groups attached to the benzene ring at the 2 and 3 positions. Quinones are a class of organic compounds that play significant roles in biological processes, including electron transport and oxidative phosphorylation. This compound is known for its redox properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,3-Dimethoxy-1,4-benzoquinone is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . Ubiquinone is a vital cell antioxidant and an essential component of the Electron Transport Chain (ETC) found in all cellular membranes . The primary targets of this compound are therefore the components of the ETC, particularly complex III .
Mode of Action
This compound interacts with its targets by transferring electrons directly to complex III of the mitochondrial ETC . This action bypasses any upstream damage to the ETC, thereby restoring cellular energy (ATP) generation . The antioxidant function of this compound is critically dependent on two-electron reduction to idebenol without the creation of unstable intermediates .
Biochemical Pathways
This compound affects the biochemical pathways involved in oxidative phosphorylation and electron transport processes . By interacting with the ETC, it increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of its analogue, ubiquinone . Over 99% of parent idebenone is metabolized, indicating a high first-pass effect . The Cmax and AUC0−t values for parent idebenone and its metabolites increase in a dose-proportional manner . There is virtually no accumulation of parent drug or metabolites following multiple dosing .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of oxidative damage and improvement of ATP production . This results in enhanced mitochondrial function and cytoprotection . In addition, this compound has been reported to exhibit various biological properties including anti-inflammatory, antitumor, and antibacterial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of food can increase the exposure to parent idebenone . Furthermore, the compound’s action can be affected by the presence of other reactive oxygen species (ROS)-dependent signal systems in a cell . As NQO1 is an inducible enzyme regulated by oxidative stress and the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, optimizing NQO1 expression in appropriate cell types within a specific disease context may be key to delivering on this compound’s therapeutic potential .
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxy-1,4-benzoquinone is known to interact with various enzymes, proteins, and other biomolecules. As a quinone, it can participate in redox reactions, acting as an electron carrier . This property allows it to interact with various enzymes involved in electron transport chains, such as those found in mitochondria .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, it has been reported to have antioxidant properties, which can influence cell function by protecting against oxidative stress . It can also influence cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects can vary widely .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. Its ability to participate in redox reactions allows it to interact with biomolecules in a way that can influence enzyme activity, either through inhibition or activation . It can also bind to biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been reported to have a stable activity over time in certain conditions . Its effects on cellular function can vary, potentially due to factors such as degradation or changes in the cellular environment .
Dosage Effects in Animal Models
The effects of this compound can vary with dosage in animal models. For instance, it has been reported to have beneficial effects at certain dosages, while potentially causing toxic or adverse effects at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a quinone, it can participate in electron transport chains, interacting with various enzymes and cofactors . It can also influence metabolic flux or metabolite levels, although the specifics of these effects can vary .
Transport and Distribution
Within cells and tissues, this compound can be transported and distributed in various ways. For instance, it can interact with transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. For instance, as a lipid-soluble molecule, it is likely to be found in the hydrophobic domain of the phospholipid bilayer of cellular membranes . This localization can influence its interactions with other biomolecules and its overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-1,4-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethoxytoluene using oxidizing agents such as ceric ammonium nitrate or potassium permanganate . Another method includes the bromination of 3,4,5-trimethoxytoluene followed by methoxylation and oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidants like hydrogen peroxide in the presence of catalysts . The process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Halogenating agents and nucleophiles
Major Products:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the reagents used
Scientific Research Applications
2,3-Dimethoxy-1,4-benzoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,6-Dimethoxy-1,4-benzoquinone
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Comparison: 2,3-Dimethoxy-1,4-benzoquinone is unique due to its specific substitution pattern, which influences its redox potential and reactivity. Compared to 2,6-Dimethoxy-1,4-benzoquinone, it has different electron-donating effects due to the position of the methoxy groups, affecting its chemical behavior and applications .
Properties
IUPAC Name |
2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHCXOXVRHBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185095 | |
Record name | 2,3-Dimethoxy-p-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3117-02-0 | |
Record name | 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3117-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxy-p-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3117-02-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxy-p-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxy-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHOXY-P-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLV5JC86MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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